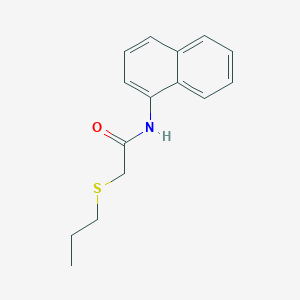
N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide, also known as FSBA, is a chemical compound that has gained significant attention in the field of biochemistry and pharmacology. FSBA is a sulfonamide derivative that has been used as a tool for the modification of proteins and peptides.
Mecanismo De Acción
The mechanism of action of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide involves the formation of a covalent bond between the sulfonamide group of this compound and the amino group of lysine residues in proteins. This modification can affect the activity of the protein by altering its conformation, stability, or interaction with other molecules. This compound has been shown to modify a wide range of proteins, including enzymes, antibodies, and membrane proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes by modifying their active sites or altering their conformation. This compound can also be used to immobilize proteins on surfaces, allowing for their study in a controlled environment. In addition, this compound has been used to study protein-protein interactions and protein-ligand interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide is its specificity for lysine residues in proteins. This specificity allows for the targeted modification of proteins, avoiding unwanted modifications of other amino acids. This compound is also stable under a wide range of conditions, making it a useful tool in various experimental setups. However, one limitation of this compound is its potential toxicity, which can affect the activity of proteins and cells. Careful optimization of the concentration and reaction conditions of this compound is necessary to avoid unwanted effects.
Direcciones Futuras
N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide has many potential future directions in scientific research. One area of interest is the development of new methods for protein modification using this compound. This could involve the use of this compound in combination with other chemical reagents or the development of new methods for site-specific modification. Another area of interest is the application of this compound in drug discovery and development. This compound-modified proteins could be used as targets for drug screening or as tools for drug delivery. Finally, this compound could be used in the development of new biosensors or diagnostic tools based on protein modification.
Métodos De Síntesis
N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide can be synthesized through a multistep process starting from 4-fluorobenzenecarboxylic acid. The first step involves the conversion of 4-fluorobenzenecarboxylic acid to its corresponding acid chloride. The acid chloride is then reacted with benzenesulfonyl chloride in the presence of a base to yield N-(benzenesulfonyl)-4-fluorobenzenecarboxamide. Finally, N-(benzenesulfonyl)-4-fluorobenzenecarboxamide is treated with ammonia to obtain this compound.
Aplicaciones Científicas De Investigación
N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide has been widely used in scientific research as a tool for protein modification. It can react with the amino group of lysine residues in proteins to form stable sulfonamide linkages. This modification can be used to introduce new functional groups into proteins, alter their activity, or immobilize them on surfaces. This compound has also been used to modify peptides and small molecules, making it a versatile tool in chemical biology.
Propiedades
Fórmula molecular |
C19H15FN2O2S |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N//'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H15FN2O2S/c20-16-11-13-17(14-12-16)21-19(15-7-3-1-4-8-15)22-25(23,24)18-9-5-2-6-10-18/h1-14H,(H,21,22) |
Clave InChI |
UKHAKFLHTXDJOI-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)F |
SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)



![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)



![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
